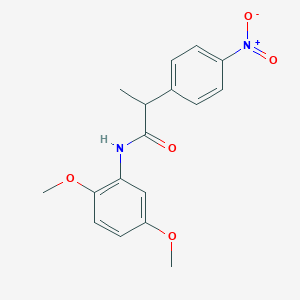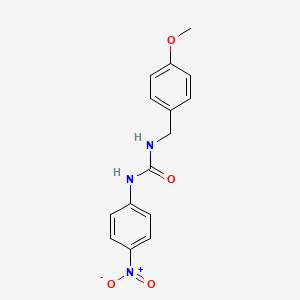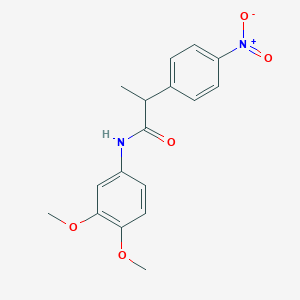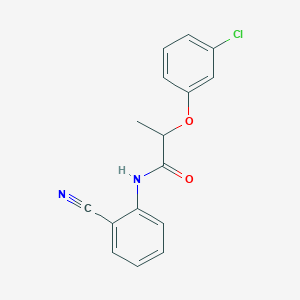
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide
描述
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide, also known as 25I-NBOMe, is a synthetic psychedelic drug belonging to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. It is a potent agonist for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It has gained popularity as a recreational drug due to its potent effects and availability through online sources. However, it has also been the cause of several fatalities due to its unpredictable effects and toxicity.
作用机制
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide binds to the 5-HT2A receptor with high affinity, leading to the activation of signaling pathways that result in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to the characteristic hallucinogenic effects of the drug, including altered perception, mood, and thought processes. The precise mechanisms by which this compound produces its effects are still not fully understood and require further research.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects in animal and human studies. These include changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to affect brain activity in regions involved in perception, emotion, and cognition. The effects of this compound can be highly variable and unpredictable, depending on factors such as dose, route of administration, and individual differences in metabolism and sensitivity.
实验室实验的优点和局限性
The use of N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide in scientific research has several advantages and limitations. One advantage is its high potency and selectivity for the 5-HT2A receptor, which allows for precise control over the experimental conditions and the ability to study the effects of psychedelics on specific brain regions and circuits. However, its toxicity and potential for adverse effects limit its use in animal and human studies, and caution must be taken to ensure the safety of research subjects.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide and other psychedelics. One direction is to further investigate the mechanisms by which these compounds produce their effects on the brain and behavior, including the role of specific neurotransmitter systems and brain regions. Another direction is to explore the potential therapeutic applications of psychedelics for the treatment of psychiatric disorders such as depression, anxiety, and addiction. Finally, research is needed to develop safer and more effective compounds for use in scientific research and clinical practice.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought processes, which can provide insights into the underlying mechanisms of consciousness and mental illness. It has also been used to study the role of the 5-HT2A receptor in mediating the effects of psychedelics and its potential as a target for new treatments for psychiatric disorders.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(12-4-6-13(7-5-12)19(21)22)17(20)18-15-10-14(23-2)8-9-16(15)24-3/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRXICTZUQOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074586.png)
![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
![N-allyl-N-[2-(2-allyl-6-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074590.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)

![1-[4-(2-fluorophenoxy)butyl]azepane oxalate](/img/structure/B4074604.png)
![N-allyl-N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074609.png)
![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4074642.png)

![1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074653.png)
![1-[3-(3-phenoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4074654.png)

![N-[2-(4-fluorophenoxy)ethyl]-9H-fluorene-2-sulfonamide](/img/structure/B4074677.png)